molecular formula C8H4BrClO2 B8625749 3-bromo-4-chloroisobenzofuran-1(3H)-one

3-bromo-4-chloroisobenzofuran-1(3H)-one

Cat. No.: B8625749
M. Wt: 247.47 g/mol
InChI Key: OQUATYPPWFZUMP-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroisobenzofuran-1(3H)-one is a halogenated derivative of isobenzofuran-1(3H)-one, a heterocyclic compound featuring a fused benzene and furan ring system. The bromo and chloro substituents at positions 3 and 4, respectively, confer distinct electronic and steric properties, making this compound a valuable intermediate in organic synthesis and pharmaceutical research. Isobenzofuranones are recognized for their biological significance, including antimicrobial and antitumor activities .

Properties

Molecular Formula

C8H4BrClO2

Molecular Weight

247.47 g/mol

IUPAC Name

3-bromo-4-chloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrClO2/c9-7-6-4(8(11)12-7)2-1-3-5(6)10/h1-3,7H

InChI Key

OQUATYPPWFZUMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(OC2=O)Br)C(=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Isobenzofuranones

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-Bromo-4-chloroisobenzofuran-1(3H)-one Br (C3), Cl (C4) C₈H₄BrClO₂ 263.48 (calc.) Dual halogenation enhances electrophilicity
4-Bromo-2-benzofuran-1(3H)-one Br (C4) C₈H₅BrO₂ 229.03 Bromo at C4; lower steric hindrance
3-(4-Chlorophenyl)-2-benzofuran-1(3H)-one Cl (phenyl ring) C₁₄H₉ClO₂ 244.67 Chlorophenyl group increases lipophilicity
5-(2-Bromoacetyl)-4-methylisobenzofuran-1(3H)-one Br (acetyl group), CH₃ (C4) C₁₁H₉BrO₃ 269.10 Bromoacetyl moiety enhances reactivity

Key Observations :

  • Halogen Position: Bromine at C3 (target compound) vs.
  • Dual Halogenation: The presence of both Br and Cl in the target compound may increase molecular polarity compared to mono-halogenated analogs.
  • Functional Groups : Substituents like acetyl () or phenyl () introduce distinct reactivity profiles, such as susceptibility to hydrolysis or cross-coupling reactions.

Physicochemical Properties

Table 3: Physical Properties

Compound Melting Point (°C) Solubility Density (g/cm³)
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one 186–189 Low in polar solvents Not reported
4-Bromo-2-benzofuran-1(3H)-one Not reported Moderate in DMSO 1.72
Target Compound (Inferred) ~190–200 Low in water ~1.8–2.0

Discussion : The target compound’s higher molecular weight and dual halogenation suggest a melting point exceeding 190°C, consistent with trends observed in halogenated aromatics . Its solubility is expected to be poor in aqueous media but moderate in organic solvents like dichloromethane.

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